Tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a hydroxyl group and a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic modifications. The hydroxyl and propargyl groups enable diverse reactivity, including hydrogen bonding (critical for molecular recognition) and click chemistry applications, respectively .
Properties
CAS No. |
301184-50-9 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-prop-2-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h1,16H,6-10H2,2-4H3 |
InChI Key |
PSIWSTCZAIQSON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions, including cyclization and functional group transformations.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as sodium hydride.
Addition of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is attached via a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Propargyl bromide, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluorostyryl) reduce yields (52–86%), while simpler alkyl/aryl groups (e.g., phenethyl) achieve higher yields (86–95%) .
- Physical States : Styryl-substituted derivatives often crystallize (melting points: 86–87°C), whereas propargyl or aliphatic-substituted analogues remain oils, likely due to reduced intermolecular hydrogen bonding .
Reactivity and Functionalization
- Propargyl Group : The terminal alkyne in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in saturated analogues (e.g., 4-methylpentyl derivatives) .
- Hydroxyl Group: The hydroxyl moiety facilitates hydrogen bonding, influencing solubility and crystallinity. In contrast, non-hydroxylated analogues (e.g., 4-phenethyl derivatives) rely on weaker van der Waals interactions .
- Boc Protection : All analogues share the Boc group, which is stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection .
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